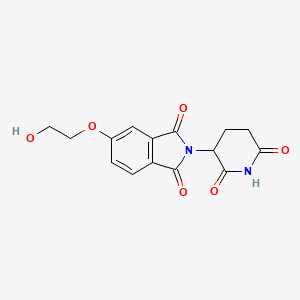
Thalidomide-5'-O-C2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-O-C2-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and anti-emetic for pregnant women but was later withdrawn from the market due to its severe birth defects. Despite its controversial history, thalidomide and its derivatives have found new applications in treating various diseases, including multiple myeloma and erythema nodosum leprosum .
Méthodes De Préparation
The synthesis of Thalidomide-5’-O-C2-OH involves several steps, starting from the basic structure of thalidomideThis can be achieved through various chemical reactions, including hydroxylation and subsequent functional group modifications . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Thalidomide-5’-O-C2-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various hydroxylated metabolites.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Thalidomide-5’-O-C2-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of functional group modifications on the biological activity of thalidomide derivatives.
Biology: The compound is used to investigate the molecular mechanisms of thalidomide’s teratogenic effects and its interactions with various biological targets.
Mécanisme D'action
The mechanism of action of Thalidomide-5’-O-C2-OH involves its interaction with cereblon, a protein that is part of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific target proteins, which can modulate various cellular pathways. The compound’s effects are mediated through the modulation of inflammatory cytokines and inhibition of angiogenesis .
Comparaison Avec Des Composés Similaires
Thalidomide-5’-O-C2-OH is unique compared to other thalidomide derivatives due to its specific functional group modifications. Similar compounds include:
Lenalidomide: Another thalidomide derivative with enhanced anti-inflammatory and anti-cancer properties.
Pomalidomide: Known for its potent immunomodulatory effects.
5-Hydroxythalidomide: A hydroxylated metabolite of thalidomide with distinct biological activities.
These compounds share a common core structure but differ in their functional groups, leading to variations in their biological activities and therapeutic applications .
Propriétés
Formule moléculaire |
C15H14N2O6 |
|---|---|
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-(2-hydroxyethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C15H14N2O6/c18-5-6-23-8-1-2-9-10(7-8)15(22)17(14(9)21)11-3-4-12(19)16-13(11)20/h1-2,7,11,18H,3-6H2,(H,16,19,20) |
Clé InChI |
IFKUZQMKWUMLCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















